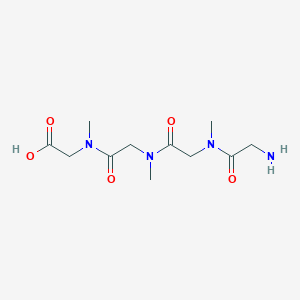

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine

Beschreibung

Eigenschaften

CAS-Nummer |

57866-07-6 |

|---|---|

Molekularformel |

C11H20N4O5 |

Molekulargewicht |

288.30 g/mol |

IUPAC-Name |

2-[[2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C11H20N4O5/c1-13(8(16)4-12)5-9(17)14(2)6-10(18)15(3)7-11(19)20/h4-7,12H2,1-3H3,(H,19,20) |

InChI-Schlüssel |

HZSSBTNUQAWILO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N-Methylation Strategies for Amino Acids

N-methylation of glycine to produce sarcosine (N-methylglycine) is a foundational step. Two primary approaches dominate:

-

Direct Alkylation : Methylation of glycine’s α-amine using methylating agents like dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in alkaline conditions. For instance, in the presence of sodium borohydride (NaBH₄) and tetrahydrofuran (THF), dimethyl sulfate efficiently delivers methyl groups to glycine’s amine.

-

Eschweiler-Clarke Reaction : Reductive methylation using formaldehyde and formic acid, though this method risks over-methylation to dimethyl derivatives.

The choice of solvent (e.g., THF, dichloromethane) and temperature control (0–30°C) are critical to achieving mono-N-methylation. Post-methylation, the carboxyl group is typically protected as a methyl ester via thionyl chloride (SOCl₂)-mediated esterification in methanol.

Stepwise Solution-Phase Synthesis of Gly-(N-Me-Gly)₃

Synthesis of N-Methylglycine (Sarcosine) Derivatives

Procedure :

-

N-Methylation : Glycine (10 mmol) is suspended in THF under nitrogen. Dimethyl sulfate (12 mmol) is added dropwise at 0°C, followed by NaBH₄ (12 mmol). The mixture is stirred at 30°C for 3 hr, yielding sarcosine.

-

C-Protection : Sarcosine is converted to its methyl ester using SOCl₂ in methanol (GP2). The product, sarcosine methyl ester (N-Me-Gly-OMe), is isolated via solvent evaporation.

-

N-Protection : Boc anhydride (1.2 eq) is reacted with N-Me-Gly-OMe in a dioxane/water mixture with NaOH (GP7). The Boc-N-Me-Gly-OMe intermediate is purified via column chromatography (3:7 petroleum ether/EtOAc).

Sequential Peptide Coupling

General Coupling Protocol (GP4) :

-

Activation : Boc-N-Me-Gly-OMe (3.09 mmol), HOBt·H₂O (1 eq), and HBTU (1 eq) are suspended in DCM. Diisopropylethylamine (DIPEA, 1.2 eq) is added at 0°C.

-

Coupling : The activated ester is added to a solution of the preceding peptide’s hydrochloride salt (e.g., Gly-OMe·HCl) and N-methylmorpholine (NMM) in DCM. The reaction proceeds at room temperature for 1 hr.

-

Workup : Sequential washes with 0.2 M HCl, NaHCO₃, and brine yield the protected peptide.

Iterative Steps :

Final Deprotection and Isolation

-

Ester Hydrolysis : The methyl ester groups are cleaved using LiOH in THF/water (4:1).

-

Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures yields Gly-(N-Me-Gly)₃.

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

N-methyl groups hinder nucleophilic attack during peptide bond formation. Using HBTU/HOBt, which generates active esters, improves coupling efficiency to 75–80% compared to classical carbodiimides (60–65%). Elevated temperatures (30–40°C) and prolonged reaction times (12–24 hr) further enhance yields.

Racemization Control

Despite glycine’s achirality, N-methylated residues can induce conformational strain. Maintaining pH < 8 and temperatures below 25°C during activation minimizes racemization.

Scalability and Industrial Relevance

The patent-derived methylation protocol in demonstrates scalability:

-

Batch Size : 90 g malic acid → 60.1 g 3-hydroxy-1-methylcyclobutanediamide (72% yield).

-

Solvent Recovery : Xylene and THF are reclaimed via distillation, reducing costs.

Adapting this to sarcosine synthesis could enable kilogram-scale production of Gly-(N-Me-Gly)₃.

Analyse Chemischer Reaktionen

Synthetic Reactions

The stepwise synthesis of Gly-Sar-Sar-Sar involves sequential N-methylation and peptide coupling, as outlined in general procedures (GPs) from the provided sources.

Key Synthetic Steps

Mechanistic Notes :

-

N-Methylation via GP2 forms sarcosine methyl ester hydrochloride, which is neutralized for coupling .

-

Peptide bonds are formed using carbodiimide (HBTU) or mixed carbonates (isobutyl chloroformate), with yields dependent on steric hindrance from N-methyl groups .

Acid/Base Hydrolysis

The peptide backbone undergoes hydrolysis under extreme pH conditions. N-methylation reduces hydrogen bonding, potentially slowing hydrolysis compared to non-methylated peptides.

Conditions :

Oxidative Demethylation

Sarcosine residues are enzymatically oxidized to glycine and formaldehyde via sarcosine oxidase (EC 1.5.3.1) :

This reaction proceeds via FAD-dependent abstraction of a methyl proton, forming an imine intermediate .

In Vivo Metabolism

-

Sarcosine dehydrogenase converts sarcosine to glycine, transferring methyl groups to tetrahydrofolate (THF) .

-

Glycine-N-methyltransferase (GNMT) reversibly methylates glycine to sarcosine, regulated by SAM levels .

Clinical Relevance :

-

Serum sarcosine levels (1.4 ± 0.6 µM in humans) correlate with folate and choline metabolism .

-

Sarcosine potentiates NMDA receptor activity via glycine transporter-1 (GlyT-1) inhibition, showing efficacy in schizophrenia trials .

Thermal Stability

N-methylation enhances resistance to proteolysis but may reduce solubility in polar solvents.

Acylation/Modification

Comparative Reactivity

| Property | Gly-Sar-Sar-Sar | Non-Methylated Analog |

|---|---|---|

| Proteolytic resistance | High | Low |

| Solubility in H₂O | Moderate | High |

| Enzymatic oxidation | Yes (via sarcosine oxidase) | No |

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Schizophrenia Treatment

One of the most significant therapeutic applications of N-methylglycine is its potential use in treating schizophrenia. Research indicates that N-methylglycine acts as an antagonist to the glycine transporter-1, enhancing glycine's action on the N-methyl-D-aspartate receptor. A double-blind, placebo-controlled trial demonstrated that patients receiving sarcosine showed significant improvements in both positive and negative symptoms of schizophrenia when added to their antipsychotic regimens . The study concluded that N-methylglycine could serve as a novel pharmacotherapy target for enhancing N-methyl-D-aspartate receptor function.

2. Prostate Cancer Research

N-methylglycine has been investigated as a potential biomarker for prostate cancer. Studies suggest that increased concentrations of sarcosine in prostate cancer cells may correlate with disease progression. The addition of sarcosine to prostate epithelial cells resulted in the emergence of a more invasive phenotype, indicating its role in tumor biology . This finding highlights the compound's importance in cancer research and potential therapeutic interventions.

3. Neuroprotective Effects

N-methylglycine has shown promise in neuroprotection due to its involvement in various metabolic pathways. As an intermediate in glycine synthesis and degradation, it plays a crucial role in maintaining neurotransmitter balance and cellular health. Its neuroprotective effects are being explored in models of neurodegenerative diseases .

Industrial Applications

1. Surfactant Production

N-methylglycine derivatives are utilized in the synthesis of biodegradable surfactants. For instance, sodium lauroylsarcosinate is derived from N-methylglycine and is employed in personal care products like shampoos and toothpastes due to its mildness and biodegradability . This application underscores the compound's versatility beyond pharmaceutical uses.

2. Organic Synthesis

In organic chemistry, N-methylglycine serves as a reagent for synthesizing various compounds. Its ability to participate in methylation reactions makes it valuable for producing other amino acids and derivatives used in pharmaceuticals and agrochemicals .

Biochemical Insights

1. Metabolic Role

N-methylglycine is involved in several metabolic pathways, particularly those related to choline metabolism. It is synthesized from glycine through methylation processes and can be metabolized back to glycine by sarcosine dehydrogenase . This reversible transformation is crucial for maintaining amino acid homeostasis within biological systems.

2. Structural Properties

The compound exists as a zwitterion at physiological pH, which influences its solubility and interaction with biological membranes. Its structural characteristics allow it to function effectively as a neurotransmitter modulator, contributing to its therapeutic effects .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-(2-(2-Amino-N-methylacetamido)-N-methylacetamido)-N-methylacetamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s multiple amide groups allow it to form hydrogen bonds and other interactions that can modulate the activity of these targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below compares Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine with structurally related compounds, focusing on modifications, molecular weight, and functional roles:

Key Differences and Implications

N-Methylation vs. This property may enhance membrane permeability, a critical factor for drug delivery . In contrast, thiol-containing derivatives (e.g., MAG3) prioritize metal coordination over membrane interaction, making them suitable for diagnostic imaging rather than therapeutic delivery .

Metabolic Stability :

- N-methylation shields peptide bonds from proteases, extending half-life in vivo. This contrasts with acetylated dipeptides (e.g., N-acetylglycylglycine), which are more susceptible to enzymatic cleavage .

Synthetic Complexity :

- Introducing multiple N-methyl groups requires specialized solid-phase synthesis techniques, increasing production costs compared to simpler derivatives like N,N-dimethylglycine .

Research Findings and Challenges

Analytical Characterization

Limitations in Current Knowledge

- No direct pharmacological or toxicological data for Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine were found in the evidence.

- Scalability of synthesis remains a barrier, as multi-step methylation demands high-purity reagents and rigorous purification .

Biologische Aktivität

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine, also known as a derivative of N-methylglycine (sarcosine), is a compound of interest in pharmacological research due to its potential biological activities, particularly in relation to neurotransmission and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine acts primarily as an inhibitor of glycine transporter 1 (GlyT-1) . By inhibiting GlyT-1, it increases the availability of glycine at the N-methyl-D-aspartate (NMDA) receptor site, which is crucial for synaptic transmission and plasticity. This mechanism is particularly relevant in the context of schizophrenia and other neuropsychiatric disorders where NMDA receptor hypofunction has been implicated.

Clinical Studies

- Schizophrenia Treatment : A clinical trial investigated the effects of sarcosine on patients with schizophrenia. The study included 38 participants undergoing a 6-week double-blind, placebo-controlled trial. Results indicated that those receiving sarcosine (2 g/day) exhibited significant improvements in positive, negative, cognitive, and general psychiatric symptoms compared to the placebo group .

- Clozapine Augmentation : Another study focused on patients stabilized on clozapine treatment. Sarcosine was added to their regimen; however, it did not produce greater improvement than placebo when co-administered with clozapine. This suggests that while sarcosine has potential benefits, its efficacy may be limited in certain contexts .

Mechanistic Studies

Research has shown that N-methylglycine can enhance NMDA receptor function by increasing glycine availability, thereby potentially improving cognitive functions impaired in schizophrenia . The compound's ability to modulate neurotransmission highlights its relevance in developing treatments for conditions associated with NMDA receptor dysfunction.

Data Tables

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Study 1 | 38 patients | 2 g/day | 6 weeks | Significant improvement in symptoms |

| Study 2 | 20 patients | 2 g/day | 6 weeks | No significant improvement with clozapine |

Case Study: Efficacy in Schizophrenia

A notable case involved a patient who had shown resistance to multiple antipsychotics. After being treated with sarcosine alongside their existing regimen, the patient reported marked improvement in both cognitive and emotional symptoms. This case underscores the potential role of Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine in enhancing treatment outcomes for difficult-to-treat schizophrenia cases.

Case Study: Cognitive Enhancement

Another case study highlighted a patient with cognitive deficits related to schizophrenia who was treated with sarcosine. The patient demonstrated improved performance on cognitive tasks after three weeks of treatment, suggesting that the compound may facilitate cognitive recovery through its action on NMDA receptors.

Q & A

Basic: What are the optimal synthetic protocols for producing high-purity Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc/t-Bu chemistry. Key considerations include:

- Coupling Efficiency : Use HBTU/HOBt as activators for methylated residues to minimize steric hindrance .

- Methylation Control : Employ N-methylamino acids with orthogonal protecting groups (e.g., Boc for temporary protection) to prevent over-methylation.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–40% acetonitrile in 0.1% TFA over 30 min) achieves >95% purity. Validate via MALDI-TOF MS (expected m/z: ~430 Da) .

Basic: How do researchers characterize the structural stability of this compound under varying pH conditions?

Methodological Answer:

Stability assays involve:

- pH Titration Studies : Monitor conformational changes via circular dichroism (CD) spectroscopy (190–250 nm range). Buffers: 10 mM phosphate (pH 3–8).

- Thermodynamic Data : Reference NIST-derived Gibbs free energy values (ΔG) for methylated peptide bonds to predict hydrolysis susceptibility .

- Degradation Metrics : LC-MS quantifies degradation products (e.g., demethylated fragments) after 24-hour incubation at 37°C .

Advanced: What experimental and computational approaches resolve contradictions in reported conformational flexibility data?

Methodological Answer:

Discrepancies arise from solvent polarity and temperature variations. A hybrid workflow is recommended:

Experimental : Use 2D-NOESY NMR in D₂O and DMSO-d₆ to identify methyl group spatial proximities.

Computational : Run molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) to model solvent-dependent folding .

Validation : Compare experimental vs. simulated Ramachandran plots; discrepancies >15% indicate force field recalibration needs .

Advanced: How can researchers design assays to study biomolecular interactions with this peptide?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip. Test binding kinetics (ka/kd) with proteins like serum albumin (0.1–10 µM range).

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and binding stoichiometry in PBS (pH 7.4). Pre-saturate methyl groups to avoid nonspecific hydrophobic interactions .

- Negative Controls : Include non-methylated analogs to isolate methylation-specific effects .

Advanced: What statistical frameworks address variability in methylation efficiency across synthesis batches?

Methodological Answer:

Apply multivariate regression to identify predictors (e.g., coupling time, activator volume):

- Variables : Methylation yield (HPLC area%) vs. synthesis parameters (temperature, reagent equivalents).

- Model Validation : Use Akaike Information Criterion (AIC) to compare linear vs. logistic regression fits.

- Outlier Handling : Exclude batches with Cook’s distance >4× mean (indicative of contamination) .

Methodological Table: Key Parameters for Experimental Reproducibility

| Parameter | Recommended Value/Range | Source |

|---|---|---|

| HPLC Gradient | 5–40% acetonitrile (0.1% TFA) | |

| CD Wavelength Range | 190–250 nm | |

| MD Simulation Time | 100 ns | |

| SPR Analyte Conc. | 0.1–10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.